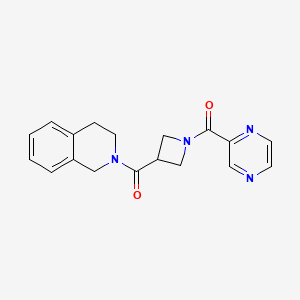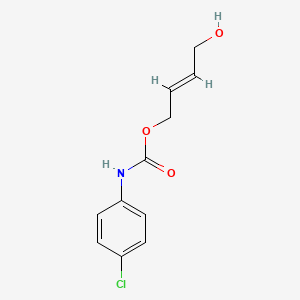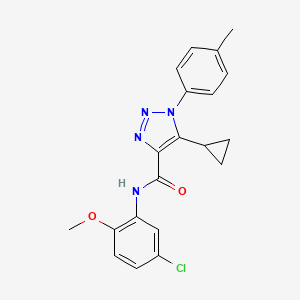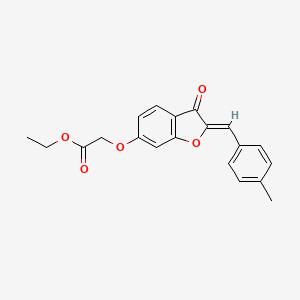![molecular formula C8H10F3NO2 B2939911 (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 914082-74-9](/img/structure/B2939911.png)
(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” is a fluorinated analog of natural hydrophobic amino acids . It is one of the most hydrophobic amino acids that are important to gain efficient packing within the hydrophobic core . The molecular formula of this compound is C8H10F3NO2, and it has a molecular weight of 209.17 .
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which includes “this compound”, involves the photochemical addition of propellane to diacetyl . This process allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Representative gram scale transformations of the diacid were also performed to obtain various BCP-containing building blocks, including alcohols, acids, amines, trifluoroborates, and amino acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with a trifluoromethyl group and an amino acid attached . The InChI code for this compound is 1S/C8H9F3O2/c9-8(10,11)7-2-6(3-7,4-7)1-5(12)13/h1-4H2,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the photochemical addition of propellane to diacetyl and the subsequent haloform reaction . These reactions allow the construction of the BCP core and the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .Aplicaciones Científicas De Investigación
Glutamate Receptor Ligands
- A series of bicyclo[1.1.1]pentane-based omega-acidic amino acids, related to the structure of interest, were synthesized and evaluated as glutamate receptor ligands. Notably, one compound showed high affinity and selectivity at the NMDA receptor, suggesting potential for neurological applications (Filosa et al., 2009).
Synthesis and Structural Studies
- Research has been conducted on the synthesis of 2-substituted bicyclo[1.1.1]pentanes, which are structurally similar to the compound . This work has implications for developing new synthetic methods and understanding the solvolytic reactivity of these compounds (Brook & Brophy, 1985).
Biological Study Applications
- A specific synthesis of a bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, was reported. This showcases the application of such motifs in biological studies, highlighting their potential in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Bioisotere Synthesis
- Bicyclo[1.1.1]pentanes, akin to the query compound, are recognized as effective bioisosteres for certain groups in pharmaceutical chemistry. Methods have been developed for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, which are significant in the creation of pharmaceutically relevant compounds (Hughes et al., 2019).
Crystal Structure Analysis
- The crystal structure of an N-Boc-protected derivative of a similar compound, 3-aminobicyclo[1.1.1]pentanecarboxylic acid, was analyzed. This study provides insights into the molecular arrangement and interactions within such compounds (Luger et al., 2000).
Acidic Properties and Substituent Effects
- The acidities of various bicyclo[1.1.1]pentane-1-carboxylic acids were calculated and analyzed, contributing to the understanding of electronic effects in such compounds (Wiberg, 2002).
Mecanismo De Acción
Target of Action
It is known to be a fluorinated analog of natural hydrophobic amino acids . This suggests that it may interact with proteins or enzymes that have a binding site for hydrophobic amino acids.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Propiedades
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7-1-6(2-7,3-7)4(12)5(13)14/h4H,1-3,12H2,(H,13,14)/t4-,6?,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOOIFQERLCXQE-SIZQZZMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2939833.png)
![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N-methylamine](/img/structure/B2939840.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939844.png)
![5-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2939847.png)


![2-[(4-bromophenyl)sulfinyl]-1-(4-methoxyphenyl)-1-ethanone O-methyloxime](/img/structure/B2939851.png)